molecular formula C20H22FN3O2 B11163740 N-(3-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)propanamide

N-(3-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)propanamide

Cat. No.: B11163740
M. Wt: 355.4 g/mol
InChI Key: IVDATPXUQJACDF-UHFFFAOYSA-N
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Description

N-(3-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)propanamide is a synthetic organic compound that features a piperazine ring substituted with a 2-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)propanamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the 2-Fluorophenyl Group: The piperazine ring is then reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to introduce the 2-fluorophenyl group.

    Coupling with Propanamide: The final step involves coupling the intermediate with 3-bromopropanamide under nucleophilic substitution conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Reduced forms of the carbonyl group.

    Substitution: Substituted derivatives at the piperazine ring or the phenyl group.

Scientific Research Applications

N-(3-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential as a therapeutic agent, particularly in neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)propanamide involves its interaction with specific molecular targets. The piperazine ring and the 2-fluorophenyl group are crucial for its binding affinity to certain receptors or enzymes. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)propanamide is unique due to its specific combination of the piperazine ring and the 2-fluorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H22FN3O2

Molecular Weight

355.4 g/mol

IUPAC Name

N-[3-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]propanamide

InChI

InChI=1S/C20H22FN3O2/c1-2-19(25)22-16-7-5-6-15(14-16)20(26)24-12-10-23(11-13-24)18-9-4-3-8-17(18)21/h3-9,14H,2,10-13H2,1H3,(H,22,25)

InChI Key

IVDATPXUQJACDF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F

Origin of Product

United States

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